![molecular formula C7H2ClF2N B1318729 4-Chloro-2,6-difluorobenzonitrile CAS No. 886500-41-0](/img/structure/B1318729.png)
4-Chloro-2,6-difluorobenzonitrile
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Overview
Description
4-Chloro-2,6-difluorobenzonitrile is a chemical compound with the molecular weight of 173.55 . It is a halogenated benzonitrile .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-2,6-difluorobenzonitrile . The InChI code is 1S/C7H2ClF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H .Physical And Chemical Properties Analysis
4-Chloro-2,6-difluorobenzonitrile is a solid at room temperature . It has a molecular weight of 173.55 .Scientific Research Applications
Synthesis of Polyarylene Ether Nitriles
4-Chloro-2,6-difluorobenzonitrile: is utilized in the synthesis of polyarylene ether nitriles . These polymers are known for their thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance materials used in aerospace and electronics .
Production of 2,6-Difluorobenzamide
This compound serves as a precursor in the biocatalytic production of 2,6-difluorobenzamide by recombinant Escherichia coli . The resulting amide is a key intermediate in the manufacture of pesticides, particularly insecticidal benzoylphenyl urea derivatives .
Proteomics Research
In proteomics, 4-Chloro-2,6-difluorobenzonitrile is employed as a biochemical tool. It aids in the study of protein structures and interactions, which is crucial for understanding biological processes and disease mechanisms .
Organic Synthesis
The compound is used in organic synthesis as a building block for various chemical reactions. Its halogenated and nitrile groups make it a versatile reagent for constructing complex organic molecules .
Material Science
Researchers in material science explore the use of 4-Chloro-2,6-difluorobenzonitrile for developing new materials with unique properties, such as enhanced durability or electrical conductivity .
Chemical Synthesis of Fluorinated Compounds
Due to its fluorinated structure, this chemical is pivotal in synthesizing fluorinated compounds, which are essential in pharmaceuticals and agrochemicals for their enhanced biological activity .
Development of Chitin Formation Inhibitors
The compound is instrumental in creating chitin formation inhibitors. These substances control the growth and development of insects by interfering with their chitin biosynthesis, a vital component of their exoskeleton .
Synthesis of Oxadiazindine Derivatives
4-Chloro-2,6-difluorobenzonitrile: is also used in the synthesis of oxadiazindine derivatives. These derivatives are applied as insecticides or fungicides, showcasing the compound’s role in developing new agricultural chemicals .
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-chloro-2,6-difluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNYHMNNQYZWIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590645 |
Source
|
Record name | 4-Chloro-2,6-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886500-41-0 |
Source
|
Record name | 4-Chloro-2,6-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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